5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methoxyphenyl groups through nucleophilic substitution.
Amide formation: Coupling the oxazole derivative with the morpholine-containing side chain using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the aromatic substituents may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2-oxazole-3-carboxamide: A simpler analog with similar structural features.
5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacking the morpholine and methoxyphenyl groups.
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide: Without the dimethylphenyl group.
Uniqueness
The uniqueness of 5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4/c1-17-4-5-20(14-18(17)2)24-15-22(27-32-24)25(29)26-16-23(28-10-12-31-13-11-28)19-6-8-21(30-3)9-7-19/h4-9,14-15,23H,10-13,16H2,1-3H3,(H,26,29) |
InChI Key |
TZEKIPRAEGVTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4)C |
Origin of Product |
United States |
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